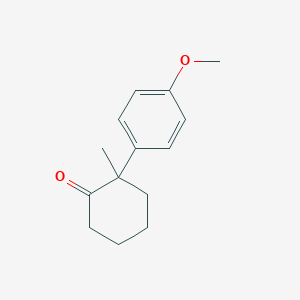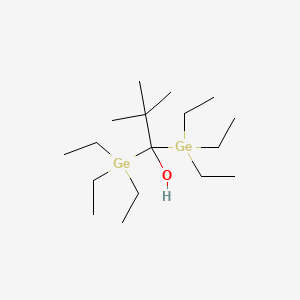
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol is a chemical compound with a unique structure that includes two triethylgermyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with triethylgermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler germyl derivatives.
Substitution: The triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other germyl-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triethylgermyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through the formation of stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,1-bis(trimethylgermyl)propan-1-ol
- 2,2-Dimethyl-1,1-bis(triphenylgermyl)propan-1-ol
- 2,2-Dimethyl-1,1-bis(triethylsilyl)propan-1-ol
Uniqueness
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties differentiate it from similar compounds and make it valuable for specific applications in research and industry.
Properties
CAS No. |
82825-22-7 |
|---|---|
Molecular Formula |
C17H40Ge2O |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2,2-dimethyl-1,1-bis(triethylgermyl)propan-1-ol |
InChI |
InChI=1S/C17H40Ge2O/c1-10-18(11-2,12-3)17(20,16(7,8)9)19(13-4,14-5)15-6/h20H,10-15H2,1-9H3 |
InChI Key |
ISPAPPYOSYAJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C(C)(C)C)(O)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


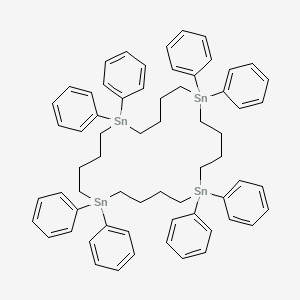
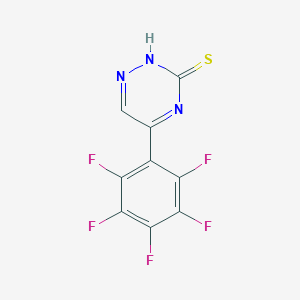
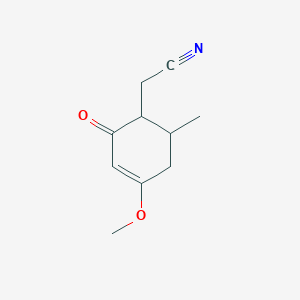
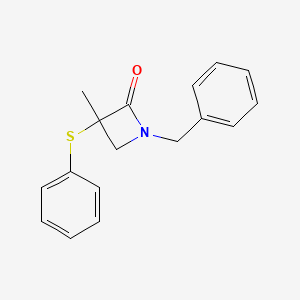
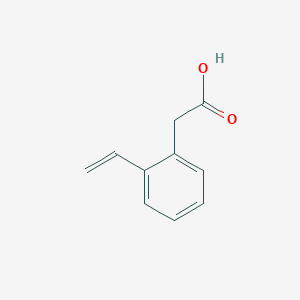
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
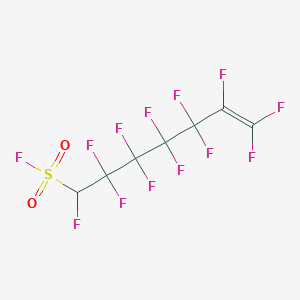

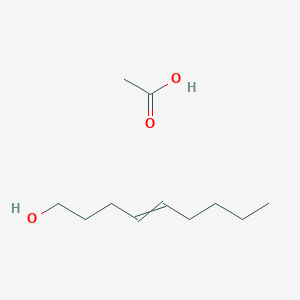

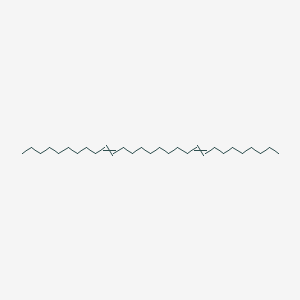
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
